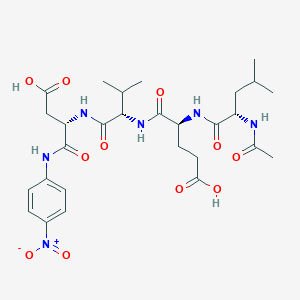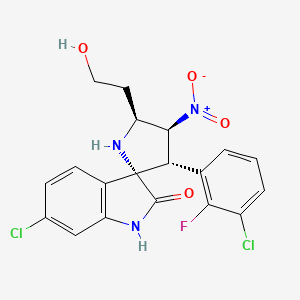
MDM2-p53-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDM2-p53-IN-18 is a small-molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. The MDM2 protein is a negative regulator of p53, promoting its degradation and thereby inhibiting its tumor-suppressive functions. By inhibiting this interaction, this compound aims to restore the activity of p53, which plays a crucial role in cell cycle regulation, apoptosis, and DNA repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MDM2-p53-IN-18 typically involves a multi-step process. One common synthetic route includes the use of a three-component 1,3-dipolar cycloaddition reaction followed by a late-stage Davis-Beirut reaction. This method allows for the efficient preparation of the complex spirooxindole scaffold, which is a key structural component of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as crystallization or chromatography. The use of automated synthesis and purification systems can further enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
MDM2-p53-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions may produce reduced spirooxindole compounds .
Wissenschaftliche Forschungsanwendungen
MDM2-p53-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the interaction between MDM2 and p53, and to develop new synthetic methodologies for spirooxindole compounds.
Biology: Employed in cell-based assays to investigate the role of the MDM2-p53 interaction in cell cycle regulation, apoptosis, and DNA repair.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve the inactivation of p53 through MDM2 overexpression. .
Industry: Utilized in the development of new cancer therapies and as a lead compound for the design of more potent and selective MDM2-p53 inhibitors
Wirkmechanismus
MDM2-p53-IN-18 exerts its effects by binding directly to the MDM2 protein, thereby blocking its interaction with p53. This inhibition prevents the ubiquitination and subsequent degradation of p53, leading to the stabilization and activation of p53. Activated p53 can then induce the expression of target genes involved in cell cycle arrest, apoptosis, and DNA repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several other compounds have been developed to target the MDM2-p53 interaction, including:
MI-77301 (SAR-405838): A spirooxindole compound that inhibits the MDM2-p53 interaction and has shown efficacy in preclinical cancer models.
Uniqueness of MDM2-p53-IN-18
This compound is unique due to its specific structural features and high potency in inhibiting the MDM2-p53 interaction. Its spirooxindole scaffold provides a stable and rigid framework that enhances its binding affinity and selectivity for MDM2. Additionally, its synthetic accessibility and potential for further structural optimization make it a valuable lead compound for the development of new cancer therapies .
Eigenschaften
Molekularformel |
C19H16Cl2FN3O4 |
|---|---|
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
(3S,3'S,4'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2-hydroxyethyl)-4'-nitrospiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C19H16Cl2FN3O4/c20-9-4-5-11-14(8-9)23-18(27)19(11)15(10-2-1-3-12(21)16(10)22)17(25(28)29)13(24-19)6-7-26/h1-5,8,13,15,17,24,26H,6-7H2,(H,23,27)/t13-,15-,17+,19+/m0/s1 |
InChI-Schlüssel |
BCYLXZFAOBUCCN-VGDUNAEUSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@H]2[C@@H]([C@@H](N[C@]23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)C2C(C(NC23C4=C(C=C(C=C4)Cl)NC3=O)CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



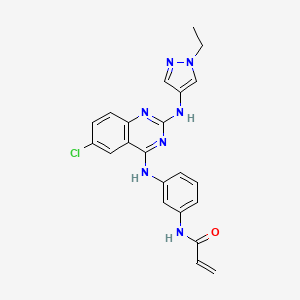
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
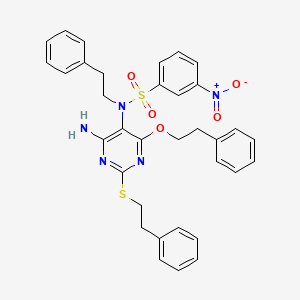
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

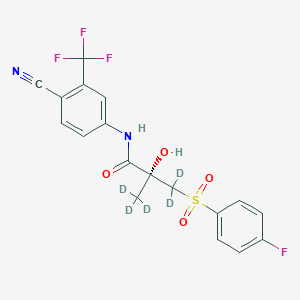
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
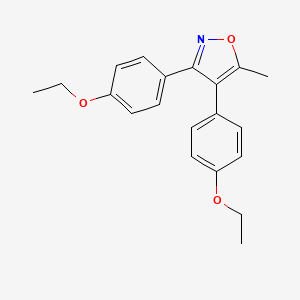
![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
